A Comprehensive Technical Guide to 6-Benzyloxy-1H-indazole-3-carbaldehyde: A Keystone Intermediate in Kinase Inhibitor Discovery
A Comprehensive Technical Guide to 6-Benzyloxy-1H-indazole-3-carbaldehyde: A Keystone Intermediate in Kinase Inhibitor Discovery
Abstract: This technical guide provides an in-depth analysis of 6-Benzyloxy-1H-indazole-3-carbaldehyde, a pivotal heterocyclic intermediate in modern medicinal chemistry. We will dissect its molecular architecture, outline a field-proven synthetic protocol, and explore its strategic application in the development of targeted therapeutics, particularly protein kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of the indazole scaffold for creating novel and effective pharmacological agents.
The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry
The indazole ring system, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in drug discovery. Its structure, which can be viewed as a bioisostere of the native indole nucleus, possesses a unique arrangement of hydrogen bond donors and acceptors.[1] This configuration allows indazole-containing molecules to form robust and specific interactions within the active sites of biological targets, a feature that has been successfully exploited in numerous approved therapeutics.[1]
Notably, the functionalization of the indazole core at the C3-position has led to the discovery of several blockbuster drugs, including the tyrosine kinase inhibitors Axitinib (Inlyta®) and Pazopanib (Votrient®).[1] In this context, 6-Benzyloxy-1H-indazole-3-carbaldehyde serves as a critical and versatile starting material. The aldehyde group at the C3-position is a reactive handle for extensive chemical elaboration, while the benzyloxy group at the C6-position offers a site for modulating physicochemical properties like solubility and metabolic stability, or for establishing additional interactions with the target protein.
Molecular Structure and Physicochemical Properties
The molecular architecture of 6-Benzyloxy-1H-indazole-3-carbaldehyde is defined by three key components: the core 1H-indazole ring, a carbaldehyde group at the 3-position, and a benzyloxy substituent at the 6-position. The aldehyde is crucial for synthetic diversification, and the benzyloxy group provides both steric bulk and a valuable ether linkage.
Caption: Key functional components of the target molecule.
Physicochemical Data Summary
The following table summarizes the key physicochemical and spectroscopic properties of 6-Benzyloxy-1H-indazole-3-carbaldehyde.
| Property | Value | Rationale & Key Features |
| Molecular Formula | C₁₅H₁₂N₂O₂ | Derived from the elemental composition of the structure. |
| Molecular Weight | 252.27 g/mol | The sum of the atomic weights of all atoms in the molecule.[2] |
| CAS Number | 94138-95-9 | The unique registry number for this specific chemical substance. |
| ¹H NMR | ~13.0 ppm (br s, 1H): N-H proton. ~10.2 ppm (s, 1H): Aldehyde C-H proton.[1] ~7.2-8.2 ppm (m, 8H): Aromatic protons. ~5.2 ppm (s, 2H): Benzylic -CH₂- protons. | The aldehyde proton is significantly deshielded due to the electron-withdrawing nature of the carbonyl group.[3] The N-H proton signal is typically broad and very far downfield. The benzylic protons appear as a characteristic singlet. |
| ¹³C NMR | ~187 ppm: Aldehyde C=O carbon.[1] ~160-110 ppm: Aromatic carbons. ~70 ppm: Benzylic -CH₂- carbon. | The carbonyl carbon is the most downfield signal. The benzylic carbon signal is characteristic of a CH₂ group attached to an oxygen atom. |
| IR Spectroscopy (cm⁻¹) | ~3150 (br): N-H stretch. ~1675-1695: C=O stretch (aldehyde).[1] ~1620, 1450: Aromatic C=C stretches. ~1250: C-O stretch (ether). | The strong carbonyl absorption is a key diagnostic peak. The broad N-H stretch is also characteristic of the indazole ring. |
| Mass Spectrometry | [M-H]⁻ at m/z 251.08 | In negative ion mode ESI-MS, the molecule readily loses a proton to form the [M-H]⁻ ion, confirming the molecular weight. |
Synthesis and Mechanistic Rationale
The most efficient and widely adopted method for synthesizing 1H-indazole-3-carboxaldehydes is through the nitrosation of the corresponding indole precursor.[1][4][5] This transformation is a robust and high-yielding reaction that proceeds under mild conditions, making it suitable for a wide range of substituted indoles.
The Underlying Chemistry: From Indole to Indazole
The reaction is initiated by the in-situ formation of nitrous acid from sodium nitrite and a mineral acid like HCl. Nitrous acid then generates the nitrosonium ion (NO⁺), a potent electrophile. The electron-rich indole ring, specifically at the C3 position, undergoes electrophilic substitution by the nitrosonium ion. This is followed by a series of proton transfers and a ring-opening/ring-closing cascade, which ultimately results in the formation of the thermodynamically stable indazole-3-carbaldehyde. The use of a reverse addition protocol, where the indole solution is added to the acidic nitrite solution, is often employed to minimize side reactions and improve yields.[1]
Validated Experimental Protocol
This protocol is adapted from established literature procedures for the synthesis of substituted 1H-indazole-3-carboxaldehydes.[1] It is designed to be a self-validating system, with clear steps for reaction, workup, and purification.
Materials:
-
6-Benzyloxy-1H-indole
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
Dimethylformamide (DMF)
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Ethyl Acetate (EtOAc)
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Deionized Water
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Brine (saturated NaCl solution)
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Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-Benzyloxy-1H-indole in DMF.
-
Nitrosating Mixture Preparation: In a separate flask cooled in an ice bath (0 °C), prepare an aqueous solution of sodium nitrite. Slowly add concentrated HCl to this solution while stirring to generate the nitrosating agent.
-
Reaction Execution (Reverse Addition): Slowly add the solution of 6-Benzyloxy-1H-indole (from Step 1) dropwise to the cold nitrosating mixture (from Step 2). Maintain the temperature at 0-5 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-5 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).[6] For less reactive substrates, gentle heating (e.g., 50-80 °C) may be required to drive the reaction to completion.[1][5]
-
Aqueous Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and ethyl acetate.
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Extraction: Extract the aqueous layer three times with ethyl acetate.[1] Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then with brine to remove residual acid and salts.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]
-
Purification: Purify the resulting crude solid by column chromatography on silica gel, typically using a gradient of ethyl acetate in petroleum ether or hexanes as the eluent.[1]
-
Final Product: Collect the pure fractions and evaporate the solvent to yield 6-Benzyloxy-1H-indazole-3-carbaldehyde as a solid.
Workflow Visualization
Caption: Conceptual model of an indazole inhibitor in a kinase active site.
Conclusion
6-Benzyloxy-1H-indazole-3-carbaldehyde is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its robust synthesis from readily available indole precursors, combined with the synthetic versatility of its C3-aldehyde group, makes it an invaluable building block for the discovery of next-generation therapeutics. [4]Its proven utility in the design of potent and selective kinase inhibitors underscores its importance and ensures its continued relevance in the field of drug development.
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